1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride
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Overview
Description
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is a chemical compound known for its use in organic synthesis. It is often employed as a protecting group for amines, thiols, and alcohols due to its stability and ease of removal under specific conditions .
Preparation Methods
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with pyridine. The reaction is carried out under ambient temperature conditions, often in the presence of a base such as pyridine or aqueous sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Scientific Research Applications
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is widely used in scientific research, particularly in organic chemistry. Its primary application is as a protecting group for amines, thiols, and alcohols. This compound is valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required . Additionally, it finds applications in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride involves the formation of a stable trichloroethoxycarbonyl group that protects the functional group of interest. The stability of this protecting group allows for various synthetic transformations to occur without affecting the protected functional group. The deprotection mechanism typically involves the use of zinc in the presence of acetic acid, leading to the cleavage of the trichloroethoxycarbonyl group and the release of the free functional group .
Comparison with Similar Compounds
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is similar to other protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). it is unique in its ability to be removed under milder conditions using zinc and acetic acid, making it advantageous in certain synthetic applications . Similar compounds include:
- tert-Butyloxycarbonyl (Boc)
- Benzyloxycarbonyl (Cbz)
- Methoxycarbonyl (Moc)
These compounds are also used as protecting groups in organic synthesis but may require different conditions for deprotection.
Properties
CAS No. |
66531-22-4 |
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Molecular Formula |
C8H7Cl4NO2 |
Molecular Weight |
291.0 g/mol |
IUPAC Name |
2,2,2-trichloroethyl pyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C8H7Cl3NO2.ClH/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChI Key |
DYCKYLCHVRFDJE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=O)OCC(Cl)(Cl)Cl.[Cl-] |
Origin of Product |
United States |
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